4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate
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Overview
Description
4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate is an organic compound with the molecular formula C14H17O4. This compound is known for its unique structure, which includes a butanoate backbone with an oxo group and a methoxy-substituted phenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate typically involves the esterification of 4-oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, such as methanol. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoic acid.
Reduction: Formation of 4-hydroxy-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy-substituted phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoate: Similar structure with an amino group instead of a methoxy group.
Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate: Contains an oxazolyl group instead of a methoxy-substituted phenyl group.
Uniqueness
4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61776-70-3 |
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Molecular Formula |
C14H17O4- |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
4-oxo-4-[(4-propan-2-ylphenyl)methoxy]butanoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)12-5-3-11(4-6-12)9-18-14(17)8-7-13(15)16/h3-6,10H,7-9H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
XSVNLDKSRBNROZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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